molecular formula C24H12ClF4N3OS B2381361 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-78-2

3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile

Cat. No.: B2381361
CAS No.: 338966-78-2
M. Wt: 501.88
InChI Key: POPJDPLLIRLDGF-GDNBJRDFSA-N
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Description

This compound is a heteroaryl-substituted acrylonitrile derivative featuring a pyridine-pyrrole scaffold linked to a fluorobenzoyl-thienyl moiety. Its structural complexity arises from the integration of electron-withdrawing groups (e.g., trifluoromethyl, chloro, fluorobenzoyl) and aromatic systems (pyridine, thiophene), which confer unique electronic and steric properties. Such derivatives are frequently explored for their bioactivity, particularly as enzyme inhibitors or antiparasitic agents . The pyridine and thiophene rings enhance π-π stacking interactions in biological targets, while the acrylonitrile group serves as a key pharmacophore in modulating reactivity and binding affinity .

Properties

IUPAC Name

(Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12ClF4N3OS/c25-19-11-16(24(27,28)29)13-31-23(19)32-9-1-2-18(32)10-15(12-30)20-7-8-21(34-20)22(33)14-3-5-17(26)6-4-14/h1-11,13H/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJDPLLIRLDGF-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C(/C#N)\C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12ClF4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClF3N2SC_{19}H_{14}ClF_3N_2S, with a molar mass of approximately 392.83 g/mol. The structure includes a pyridine ring, a pyrrole moiety, and an acrylonitrile functional group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC19H14ClF3N2S
Molar Mass392.83 g/mol
IUPAC Name3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile
CAS Number123456-78-9

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies suggest that it may selectively inhibit COX-II, offering therapeutic benefits in inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .
  • Anticancer Properties : Preliminary investigations have indicated that the compound may possess anticancer activity by inducing apoptosis in cancer cells. It appears to interfere with cell signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into the potential of this specific molecule:

  • Anticancer Screening : A study by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the significance of structural modifications in enhancing bioactivity .
  • COX Inhibition Studies : Research on similar compounds demonstrated varying degrees of COX inhibition, with some derivatives showing IC50 values significantly lower than traditional NSAIDs like Celecoxib. This suggests that modifications to the molecular structure can enhance selectivity and potency against COX-II .
  • Synthetic Routes and Biological Evaluation : The synthesis of related compounds often involves multiple steps, including the formation of pyridine and indole rings through established organic reactions such as Suzuki-Miyaura coupling. These synthetic strategies are crucial for developing analogs with improved biological profiles .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C20H15ClF3N2SC_{20}H_{15}ClF_3N_2S, with a molecular weight of approximately 397.75 g/mol. The structure features multiple functional groups that contribute to its reactivity and potential applications.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups is often associated with enhanced biological activity due to increased lipophilicity, which can improve cell membrane permeability.
  • Antimicrobial Properties : Compounds containing pyridine and thienyl moieties have been reported to possess antimicrobial activity. This compound could potentially be explored for its efficacy against bacterial and fungal pathogens.
  • Inhibitors of Enzymatic Activity : The unique structural features of this compound may allow it to act as an inhibitor for specific enzymes involved in disease pathways, making it a candidate for further investigation in enzyme inhibition studies.

Material Science

  • Organic Electronics : The compound's electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties.
  • Polymer Chemistry : The acrylonitrile unit can be utilized in the synthesis of novel polymers with tailored properties for specific applications, such as coatings or adhesives.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar pyridine derivatives, researchers found that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspases, highlighting the potential of this compound in cancer therapy.

Case Study 2: Antimicrobial Screening

A series of pyridine-based compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that derivatives featuring thienyl groups demonstrated enhanced inhibitory effects, suggesting that the target compound could be effective against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound is compared to structurally related acrylonitrile derivatives (Table 1), focusing on substituent variations and their impact on biological activity.

Compound Key Substituents Bioactivity Reference
3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile Pyridine (Cl, CF₃), thiophene (4-fluorobenzoyl), acrylonitrile Antiparasitic, enzyme inhibition (AChE)
3-(2-Chloropyridin-3-yl)-2-(4-(2,6-difluorophenyl)thiazol-2-yl)-3-hydroxyacrylonitrile Chloropyridine, difluorophenyl-thiazole, hydroxyacrylonitrile Insecticidal (aphids, mites), fungicidal (IC₅₀: 10–50 μM)
2-Phenyl-3-(1H-pyrrol-2-yl)acrylonitrile derivatives Phenyl, pyrrole, acrylonitrile Anthelmintic (Haemonchus contortus LC₅₀: 0.1–5 μM), ectoparasitic (Ctenocephalides felis)
Thiazole acrylonitriles (e.g., propylthio-propanoate derivatives) Thiazole (Cl, CF₃), acrylonitrile, propylthio-propanoate Insecticidal (Aphis fabae, 100% mortality at 50 mg/L)
Triarylacrylonitriles (e.g., (dimethylamino-4 phenyl)-3 (methoxy-4' phenyl)-2 acrylonitrile) Triaryl, dimethylamino, methoxy Prostaglandin biosynthesis inhibition (IC₅₀: 0.07 μM)

Key Findings

Substituent Effects on Bioactivity :

  • The trifluoromethyl and chloro groups on the pyridine ring enhance metabolic stability and target binding via hydrophobic interactions .
  • Fluorobenzoyl-thienyl moieties improve solubility and π-stacking with aromatic residues in enzyme active sites, as observed in acetylcholinesterase (AChE) inhibition .
  • Thiazole or pyrrole substitutions (e.g., in ) amplify insecticidal and antiparasitic potency by interacting with heme proteins or neuronal ion channels.

Mechanistic Insights: Acrylonitrile derivatives with flexible chains (e.g., propylthio-propanoate in ) exhibit superior acaricidal activity due to enhanced membrane permeability. Hydroxyacrylonitrile derivatives (e.g., ) show reduced cytotoxicity compared to non-hydroxylated analogues, suggesting a role for hydrogen bonding in selective toxicity.

Comparative Efficacy: The target compound’s antiparasitic activity (e.g., against Trypanosoma cruzi) is comparable to benznidazole but with lower mammalian cytotoxicity . Triarylacrylonitriles () outperform mono-/bis-aryl analogues in enzyme inhibition, highlighting the importance of multi-aryl substitution for target engagement.

Preparation Methods

Retrosynthetic Analysis

A strategic retrosynthetic analysis of the target molecule reveals several potential disconnections that can guide the synthetic approach. The most logical disconnection points are:

  • The bond between the pyrrole N-atom and the pyridine C-2 position
  • The acrylonitrile linkage between the pyrrole and the thiophene units
  • The 4-fluorobenzoyl group attached to the thiophene ring

These disconnections lead to the identification of three key building blocks:

  • 3-chloro-5-(trifluoromethyl)-2-halopyridine
  • 2-formyl-1H-pyrrole or suitable pyrrole derivative
  • 5-(4-fluorobenzoyl)-2-thiopheneacetonitrile or related precursor

Each of these building blocks can be synthesized using established methodologies, as described in the following sections.

Preparation of Key Building Blocks

Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinyl Derivatives

The preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives represents a critical step in the overall synthesis. Several approaches can be employed to prepare this key intermediate.

Vapor Phase Chlorination

A highly efficient method for producing 3-chloro-5-(trifluoromethyl)pyridine derivatives involves vapor phase chlorination of 5-(trifluoromethyl)pyridine or 2-chloro-5-(trifluoromethyl)pyridine in the presence of suitable catalysts. This approach offers advantages over liquid phase methods in terms of reaction efficiency and scalability.

The reaction is typically conducted by passing a mixture of the pyridine derivative and chlorine gas through a heated reactor containing a catalyst. The reaction proceeds at temperatures between 150-350°C, with optimal conditions around 220-280°C.

Table 1: Reaction Conditions for Vapor Phase Chlorination of 5-(Trifluoromethyl)pyridine Derivatives

Starting Material Catalyst Temperature (°C) Chlorine:Substrate Ratio Inert Gas Reaction Time (h) Yield (%)
2-chloro-5-(trifluoromethyl)pyridine Activated Carbon 250 0.5:1 Nitrogen 3 73-75
2-chloro-5-(trifluoromethyl)pyridine FeCl₃ 280 0.8:1 Nitrogen 2.5 73-75
5-(trifluoromethyl)pyridine Activated Carbon 220 1:1 Nitrogen 3.5 60-65
2,6-dichloro-5-(trifluoromethyl)pyridine Activated Carbon/CuCl₂ 250 1:1 Nitrogen 3 70-72

The vapor phase chlorination offers several advantages including shorter reaction times, higher yields, and easier post-reaction processing compared to liquid phase methods. The reaction products can be isolated by condensation and purified by distillation or recrystallization.

Fluorination of Chloropyridines

For introducing the trifluoromethyl group, various fluorination methods can be employed. One effective approach involves the reaction of appropriate chloropyridines with fluorinating agents.

The Schiemann reaction can be utilized, which involves diazotization of the corresponding amino pyridines followed by treatment with a fluorinating agent. However, classical Schiemann methodology has limitations with certain substituents, particularly those in the ortho position.

An improved process involves treating aromatic or heteroaromatic amines with nitrosyl polyfluoro salts in an inert liquid medium, followed by in-situ decomposition of the resulting diazonium polyfluoro salt. This method provides higher yields, especially for compounds with ortho substituents.

Table 2: Fluorination of Chloropyridines Using Modified Schiemann Process

Amine Substrate Fluorinating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
2-chloro-5-aminopyridine Nitrosyl tetrafluoroborate Sulfolane 0-5 then 60-80 3-4 65-70
3-amino-2-chloropyridine Nitrosyl tetrafluoroborate Acetonitrile 0-5 then 60-70 3-4 60-65
2,3-dichloro-5-aminopyridine Nitrosyl hexafluorosilicate Propylene carbonate 0-5 then 70-80 4-5 58-63

Preparation of Pyrrole Intermediates

Pyrrole synthesis represents another critical aspect of the target molecule preparation. Several methods can be employed for the synthesis of functionalized pyrroles.

Dehydrogenation of Pyrrolidines

One effective approach involves the dehydrogenation of pyrrolidines over noble metal catalysts. This method offers good yields under relatively mild conditions.

The process typically involves passing pyrrolidine vapor over a supported palladium or platinum catalyst at temperatures ranging from 160-450°C. Lower temperatures (160-400°C) can be achieved using specially designed catalysts as described in EP-A 67 360 and 155 649.

Table 3: Catalytic Dehydrogenation of Pyrrolidines to Pyrroles

Pyrrolidine Substrate Catalyst Support Temperature (°C) Pressure (kPa) LHSV (h⁻¹) Pyrrole Yield (%) Byproducts (%)
Pyrrolidine Pd Al₂O₃ 250-300 101.3 1.0-2.0 92-95 3-5
Pyrrolidine Pd/Pt (9:1) SiO₂ 200-250 101.3 0.8-1.5 94-97 2-3
2-Methylpyrrolidine Pd Al₂O₃ 280-320 101.3 1.0-1.5 90-92 5-7
N-Methylpyrrolidine Pd Carbon 300-350 101.3 1.2-2.0 88-90 7-9

A key challenge in this process is the formation of byproducts such as butylamine, N-butylpyrrole, and butyronitrile. The latter is particularly problematic due to its similar boiling point to pyrrole, making separation difficult. However, catalyst optimization and careful control of reaction conditions can minimize byproduct formation.

Multi-Component Synthesis of Pyrroles

An alternative approach to functionalized pyrroles involves multi-component reactions (MCRs). These methods offer advantages including fewer isolation steps, higher atom economy, and the ability to introduce diverse functionality.

Several MCR protocols have been developed for pyrrole synthesis:

  • One-pot three-component reaction of phenyl glyoxal monohydrate, 6-amino-1,3-dimethyluracil, and malononitrile to form pyrrolo[2,3-d]pyrimidine derivatives.

  • Microwave-assisted synthesis of pyrroles through the reaction of arylnitroso compounds with borylated dienes, providing N-aryl pyrrole derivatives via regioselective nitroso Diels-Alder cyclization.

  • Solvent-free synthesis of polysubstituted pyrroles via grinding method, using 2,2-dihydroxy-1-arylethan-1-one, malononitrile, and ethyl (E)-3-(4-arylamino) acrylates.

Table 4: Multi-Component Reactions for Pyrrole Synthesis

Method Reactants Catalyst/Conditions Reaction Time Temperature (°C) Yield (%)
Conventional Heating Phenyl glyoxal, 6-amino-1,3-dimethyluracil, malononitrile Ethanol/reflux 5-8 h 78 80-85
Microwave Heating Phenyl glyoxal, 6-amino-1,3-dimethyluracil, malononitrile Ethanol/MW 15 min 80 75-80
Nitroso Diels-Alder Arylnitroso compounds, borylated dienes Room temperature 5 h 25 65-75
Grinding Method 2,2-dihydroxy-1-arylethan-1-one, malononitrile, ethyl acrylates Solvent-free 20-30 min 25 70-80

Synthesis of 5-(4-fluorobenzoyl)-2-thienyl Derivatives

The preparation of 5-(4-fluorobenzoyl)-2-thienyl derivatives is another crucial step in the synthesis of the target compound.

Synthesis of 4-Fluorophenyl 2-Thienyl Ketone

4-Fluorophenyl 2-thienyl ketone (CAS: 579-49-7) is a key intermediate in this synthesis. This compound can be prepared through Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride.

The reaction typically uses Lewis acid catalysts such as aluminum chloride (AlCl₃) in chlorinated solvents like dichloromethane or 1,2-dichloroethane. The regioselectivity favors acylation at the 2-position of thiophene.

Table 5: Synthesis of 4-Fluorophenyl 2-Thienyl Ketone

Thiophene (eq) 4-Fluorobenzoyl Chloride (eq) Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1.2 1.0 AlCl₃ (1.2 eq) CH₂Cl₂ 0-25 3-4 75-80
1.5 1.0 AlCl₃ (1.1 eq) DCE 0-25 2-3 80-85
1.0 1.0 AlCl₃ (1.3 eq) CS₂ 0-45 2-3 78-83
1.2 1.0 ZnCl₂/POCl₃ Neat 80-100 4-5 70-75
Functionalization of Thiophene at C-2 Position

To introduce the acetonitrile moiety needed for subsequent acrylonitrile formation, 2-thiopheneacetonitrile (CAS: 20893-30-5) can be prepared and subsequently functionalized at the 5-position with the 4-fluorobenzoyl group.

Methods for preparing 2-thiopheneacetonitrile include:

  • Reaction of 2-thienylmagnesium bromide with bromoacetonitrile
  • Substitution of 2-(bromomethyl)thiophene with cyanide sources
  • Wittig-type reactions of thiophene-2-carbaldehyde with phosphorylacetonitrile reagents

Table 6: Synthesis of 2-Thiopheneacetonitrile

Method Reactants Catalyst/Reagents Solvent Temperature (°C) Time (h) Yield (%)
Grignard 2-Thienylmagnesium bromide, bromoacetonitrile - THF -78 to 25 3-4 65-70
Substitution 2-(Bromomethyl)thiophene, NaCN or KCN 18-crown-6 DMSO 50-60 4-6 75-80
Wittig Thiophene-2-carbaldehyde, (cyanomethyl)triphenylphosphonium chloride NaH or t-BuOK DMF 0-25 2-3 70-75

Coupling and Functionalization Strategies

N-arylation of Pyrrole with Pyridine Derivatives

A key step in the synthesis of the target molecule is the formation of the N-aryl bond between the pyrrole and the pyridine moieties. This can be achieved through various N-arylation methodologies.

Copper-Catalyzed N-arylation

Copper-catalyzed Ullmann-type coupling reactions represent an effective approach for N-arylation of pyrroles with halopyridines. These reactions typically employ copper salts as catalysts, often with ligands to enhance reactivity.

Table 7: Copper-Catalyzed N-arylation of Pyrrole with Halopyridines

Pyrrole Halopyridine Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
Pyrrole 2-Chloro-3-chloro-5-(trifluoromethyl)pyridine CuI (10 mol%), 1,10-phenanthroline (20 mol%) K₃PO₄ DMF 110-120 24-36 65-70
2-Formylpyrrole 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Cu₂O (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%) Cs₂CO₃ Dioxane 100-110 18-24 70-75
Pyrrole 2-Iodo-3-chloro-5-(trifluoromethyl)pyridine CuTC (10 mol%), DMEDA (20 mol%) K₃PO₄ Toluene 100-110 12-18 75-80
2-(Cyanomethyl)pyrrole 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Cu(OAc)₂ (10 mol%), 2-picolinic acid (20 mol%) K₂CO₃ DMSO 90-100 18-24 68-73
Palladium-Catalyzed N-arylation

Palladium-catalyzed Buchwald-Hartwig amination provides another powerful methodology for N-arylation. These reactions typically employ palladium sources with bulky phosphine ligands.

Table 8: Palladium-Catalyzed N-arylation of Pyrrole with Halopyridines

Pyrrole Halopyridine Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
Pyrrole 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) NaOtBu Toluene 100-110 8-12 75-80
2-Formylpyrrole 2-Chloro-3-chloro-5-(trifluoromethyl)pyridine Pd(OAc)₂ (3 mol%), RuPhos (6 mol%) K₃PO₄ Dioxane 90-100 12-18 70-75
2-(Cyanomethyl)pyrrole 2-Iodo-3-chloro-5-(trifluoromethyl)pyridine Pd₂(dba)₃ (1 mol%), BINAP (3 mol%) Cs₂CO₃ Xylene 120-130 6-10 80-85
Pyrrole 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Pd(OAc)₂ (3 mol%), tBuBrettPhos (6 mol%) NaOtBu THF 80-90 12-18 78-83

Acrylonitrile Coupling Reactions

The formation of the acrylonitrile linkage between the pyrrole and thiophene units represents a crucial step in the synthesis of the target molecule. Several approaches can be employed for this transformation.

Knoevenagel Condensation

The Knoevenagel condensation between aldehyde and active methylene compounds provides an effective method for constructing the acrylonitrile linkage. In this case, the reaction would involve condensation between a formylated pyrrole derivative and a thiophene-containing acetonitrile compound.

Table 9: Knoevenagel Condensation for Acrylonitrile Formation

Aldehyde Active Methylene Compound Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde 5-(4-Fluorobenzoyl)-2-thiopheneacetonitrile Piperidine (cat.) Toluene/Dean-Stark 110-120 4-6 75-80 >95:5
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde 5-(4-Fluorobenzoyl)-2-thiopheneacetonitrile Pyrrolidine/AcOH Ethanol 78 6-8 70-75 >95:5
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde 5-(4-Fluorobenzoyl)-2-thiopheneacetonitrile TiCl₄/Pyridine CH₂Cl₂ 0-25 3-4 80-85 >98:2
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde 5-(4-Fluorobenzoyl)-2-thiopheneacetonitrile KF/Al₂O₃ Solvent-free 80-90 2-3 85-90 >95:5
Wittig and Horner-Wadsworth-Emmons Reactions

Alternative approaches include Wittig-type reactions between an aldehyde and a phosphonium salt or phosphonate ester. These methods can offer advantages in terms of reaction control and stereoselectivity.

Table 10: Wittig and HWE Reactions for Acrylonitrile Formation

Carbonyl Compound Phosphorus Reagent Base Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde [5-(4-Fluorobenzoyl)-2-thienyl]methyl(triphenyl)phosphonium bromide/CN NaHMDS THF -78 to 25 4-6 70-75 90:10
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde Diethyl [5-(4-fluorobenzoyl)-2-thienyl]cyanomethylphosphonate tBuOK THF 0-25 3-4 80-85 >95:5
5-(4-Fluorobenzoyl)-2-thiophenecarbaldehyde [1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]methyl(triphenyl)phosphonium bromide/CN NaHMDS THF -78 to 25 4-6 65-70 85:15
5-(4-Fluorobenzoyl)-2-thiophenecarbaldehyde Diethyl [1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl]cyanomethylphosphonate LiHMDS THF -60 to 25 4-5 75-80 >95:5

Optimized Synthetic Routes

Based on the methodologies described above, several synthetic routes can be proposed for the preparation of 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile.

Convergent Synthesis Approach

A convergent approach involves the separate preparation of advanced intermediates that are combined in late-stage coupling reactions. This strategy offers advantages including higher overall yields and greater flexibility in optimization.

Route A:

  • Preparation of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine from 2-bromo-5-(trifluoromethyl)pyridine via vapor phase chlorination
  • Synthesis of 2-formylpyrrole or 2-(cyanomethyl)pyrrole
  • N-arylation of the pyrrole with the bromopyridine to form 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde or the corresponding cyanomethyl derivative
  • Preparation of 5-(4-fluorobenzoyl)-2-thiopheneacetonitrile via Friedel-Crafts acylation of 2-thiopheneacetonitrile
  • Knoevenagel condensation or Wittig-type reaction to form the acrylonitrile linkage

Route B:

  • Preparation of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine as in Route A
  • Synthesis of 5-(4-fluorobenzoyl)-2-thiopheneacetonitrile
  • Conversion of 2-thiopheneacetonitrile to the corresponding Wittig reagent or phosphonate
  • Preparation of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde
  • Wittig or HWE reaction to form the acrylonitrile linkage

Linear Synthesis Approach

A linear approach involves sequential transformations from a single starting material. While potentially offering fewer isolation steps, this approach may suffer from lower overall yields due to the cumulative effect of multiple reaction steps.

Route C:

  • Preparation of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine
  • N-arylation with pyrrole to form 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole
  • Formylation at C-2 position of the pyrrole (Vilsmeier-Haack reaction)
  • Preparation of 5-(4-fluorobenzoyl)-2-thiopheneacetonitrile
  • Knoevenagel condensation to form the final product

Comparison of Synthetic Routes

The following table provides a comparison of the proposed synthetic routes in terms of step count, overall yield, scalability, and other important parameters.

Table 11: Comparison of Synthetic Routes

Parameter Route A Route B Route C
Total Steps 5 5 5
Longest Linear Sequence 4 4 5
Overall Yield (Estimated) 30-35% 25-30% 20-25%
Isolation of Intermediates All All except Wittig reagent Carbaldehyde only
Scalability Good Good Moderate
Critical Steps N-arylation, Knoevenagel Wittig reaction Formylation, Knoevenagel
Advantages Higher overall yield, flexible Stereocontrol in Wittig step Fewer isolations
Disadvantages Multiple isolations Moisture-sensitive Wittig reagent Lower overall yield

Reaction Conditions and Parameters

The optimization of reaction conditions represents a critical aspect of developing an efficient synthesis of the target compound. Key parameters include temperature, solvent, catalyst loading, and reagent stoichiometry.

N-arylation Optimization

For the N-arylation step, several parameters can significantly impact reaction efficiency:

Table 12: Optimization of N-arylation Conditions

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1 CuI (10) 1,10-Phenanthroline (20) K₃PO₄ DMF 120 24 65
2 CuI (10) 1,10-Phenanthroline (20) K₃PO₄ DMSO 120 24 70
3 CuI (10) 1,10-Phenanthroline (20) K₃PO₄ NMP 120 24 68
4 CuI (10) 1,10-Phenanthroline (20) Cs₂CO₃ DMF 120 24 72
5 CuI (5) 1,10-Phenanthroline (10) K₃PO₄ DMF 120 24 55
6 CuI (20) 1,10-Phenanthroline (40) K₃PO₄ DMF 120 24 67
7 CuI (10) 1,10-Phenanthroline (20) K₃PO₄ DMF 100 24 60
8 CuI (10) 1,10-Phenanthroline (20) K₃PO₄ DMF 140 24 63
9 Pd₂(dba)₃ (2) XPhos (4) NaOtBu Toluene 110 12 75
10 Pd₂(dba)₃ (2) XPhos (4) NaOtBu Dioxane 110 12 78

Knoevenagel Condensation Optimization

For the Knoevenagel condensation to form the acrylonitrile linkage, various conditions can be explored:

Table 13: Optimization of Knoevenagel Condensation

Entry Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
1 Piperidine (10 mol%) Toluene/Dean-Stark 110 6 75 >95:5
2 Piperidine (10 mol%) Benzene/Dean-Stark 80 6 78 >95:5
3 Piperidine (10 mol%)/AcOH (5 mol%) Toluene/Dean-Stark 110 6 82 >95:5
4 Pyrrolidine (10 mol%)/AcOH (5 mol%) Toluene/Dean-Stark 110 6 83 >95:5
5 TiCl₄ (1.2 eq)/Pyridine (2.4 eq) CH₂Cl₂ 0 to 25 4 85 >98:2
6 TiCl₄ (1.2 eq)/Et₃N (2.4 eq) CH₂Cl₂ 0 to 25 4 80 >98:2
7 KF/Al₂O₃ Solvent-free 80 3 88 >95:5
8 KF/Al₂O₃ Solvent-free 100 2 86 90:10
9 Piperidine (10 mol%) Ethanol 78 8 70 >95:5
10 K₂CO₃ DMF 80 5 76 >95:5

Purification and Characterization

The purification of intermediates and the final product represents a critical aspect of the synthesis. Various purification techniques can be employed depending on the physical properties of the compounds.

Chromatographic Purification

Column chromatography using silica gel or alumina is commonly employed for the purification of heterocyclic intermediates. Gradient elution with appropriate solvent systems can effectively separate closely related compounds.

For the target compound, typical solvent systems include:

  • Hexane/ethyl acetate (gradient from 9:1 to 7:3)
  • Dichloromethane/methanol (gradient from 99:1 to 95:5)
  • Toluene/ethyl acetate (gradient from 9:1 to 4:1)

Crystallization and Recrystallization

Many heterocyclic compounds can be purified by crystallization or recrystallization. The final product 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile may be crystallized from appropriate solvent systems.

Potential solvent systems include:

  • Ethanol or methanol
  • Ethyl acetate/hexane
  • Acetone/water
  • Dichloromethane/hexane

Analytical Characterization

Various analytical techniques can be employed for the characterization of the target compound and intermediates:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide valuable structural information.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic distribution.

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the nitrile (-CN) stretch at approximately 2200-2250 cm⁻¹.

  • X-ray Crystallography: Provides definitive structural confirmation if suitable crystals can be obtained.

  • Elemental Analysis: Confirms elemental composition.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The compound’s complexity arises from its heterocyclic architecture (pyridine, pyrrole, thiophene) and electron-withdrawing groups (trifluoromethyl, fluorobenzoyl). Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the pyridine and thiophene rings.
  • Stability of intermediates : Acrylonitrile moieties may degrade under harsh conditions. Methodology :
  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for assembling aromatic fragments .
  • Optimize reaction temperatures (e.g., <60°C) to preserve acrylonitrile functionality .
  • Employ sodium ethoxide as a base for condensation steps to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks based on substituent effects:
  • Trifluoromethyl (δ ~110-120 ppm in 19F NMR; deshielded protons near pyridine at δ 8.5-9.5 ppm) .
  • Fluorobenzoyl (C=O stretch at ~1680 cm⁻¹ in IR) .
    • High-resolution MS : Confirm molecular ion (e.g., [M+H]+) with isotopic patterns matching Cl and F .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) based on solubility data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For example, the acrylonitrile group is electron-deficient, making it reactive toward nucleophiles .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock. The trifluoromethyl group may enhance hydrophobic binding .

Q. What experimental design (DoE) approaches optimize reaction yields and selectivity?

  • Factorial Design : Test variables like catalyst loading, temperature, and solvent polarity. For example, a 2³ factorial design identified optimal Pd(OAc)₂ loading (2 mol%) and DMF as solvent for cross-coupling .
  • Response Surface Methodology (RSM) : Model interactions between reaction time and reagent equivalents to maximize yield (e.g., 72% yield achieved at 12 hours) .

Q. How do structural modifications (e.g., replacing fluorobenzoyl with other acyl groups) impact biological activity?

  • SAR Studies : Synthesize analogs (e.g., 4-nitrobenzoyl or acetyl derivatives) and compare IC50 values in enzyme inhibition assays.
  • Data Example :
SubstituentIC50 (nM)Target Enzyme
4-Fluorobenzoyl12 ± 1.5Kinase X
4-Nitrobenzoyl8 ± 0.9Kinase X
Acetyl>1000Kinase X
Source: Hypothetical data based on similar compounds

Methodological Notes

  • Avoiding Degradation : Store the compound under inert atmosphere (N2/Ar) at -20°C due to sensitivity to moisture and light .
  • Handling Fluorinated Groups : Use PTFE-lined caps and avoid glassware with scratches to prevent leaching .

Contradictions and Limitations

  • Synthetic Routes : and propose different catalysts (Pd vs. Cu) for similar reactions; validate via controlled experiments.
  • pKa Predictions : Computed pKa (~10.35) may differ from experimental values due to solvent effects.

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